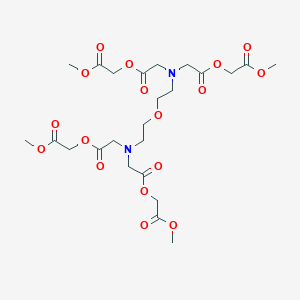

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXZWLOCCJOCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indispensable Tool for Calcium Regulation: A Technical Guide to EGTA's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) stands as a cornerstone chelating agent in biological research, prized for its remarkable selectivity for calcium ions (Ca²⁺). This high affinity, coupled with a significantly lower affinity for magnesium ions (Mg²⁺), renders EGTA an invaluable tool for dissecting the intricate roles of calcium in a myriad of cellular processes. This technical guide provides a comprehensive exploration of EGTA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their scientific endeavors.

Core Mechanism: The Art of Selective Calcium Sequestration

At its core, EGTA's function lies in its ability to form a stable coordination complex with divalent cations, most notably Ca²⁺. The EGTA molecule possesses a unique structure featuring a flexible ethylene glycol bridge and four carboxyl groups, which, along with two nitrogen atoms, create a three-dimensional pocket. This pocket is sterically and electronically optimized to encapsulate a single calcium ion, effectively sequestering it from the solution.

This chelation process is critically dependent on the ambient pH. The four carboxylic acid groups on the EGTA molecule must be deprotonated to effectively coordinate with the positively charged calcium ion. At physiological pH, a significant portion of EGTA molecules are in a state that allows for efficient calcium binding.

The pronounced selectivity of EGTA for Ca²⁺ over Mg²⁺ is a direct consequence of its molecular architecture. The size of the binding pocket created by the flexible ethylene glycol backbone is a near-perfect fit for the ionic radius of Ca²⁺. In contrast, the smaller ionic radius of Mg²⁺ results in a less stable complex, making EGTA the chelator of choice in physiological systems where Mg²⁺ concentrations are typically orders of magnitude higher than those of Ca²⁺.[1][2][3]

Quantitative Data: A Comparative Look at Binding Affinities

The efficacy of a chelator is defined by its binding affinity for a specific ion, often expressed as the dissociation constant (Kd). A lower Kd value signifies a higher affinity. The following table summarizes the key binding parameters for EGTA.

| Parameter | Value | Conditions | Reference(s) |

| Ca²⁺ Dissociation Constant (Kd) | 60.5 nM | pH 7.4 | [4] |

| Mg²⁺ Dissociation Constant (Kd) | 1-10 mM | pH 7.4 | [4] |

| pKa for Ca²⁺ binding (tetrabasic form) | 11.00 | - | [5][6] |

| Apparent pKa for Ca²⁺ binding | 6.91 | pH 7.0 | [5][6][7] |

Note: Apparent binding constants are highly dependent on pH, temperature, and ionic strength.[7]

Experimental Protocols: Harnessing the Power of EGTA

The precise control of calcium concentrations is paramount in many experimental settings. The following protocols provide a framework for the preparation and use of EGTA in common research applications.

Protocol 1: Preparation of EGTA-Buffered Calcium Solutions

This protocol details the preparation of calcium buffer solutions with defined free Ca²⁺ concentrations.

Materials:

-

EGTA (high purity)

-

Calcium chloride (CaCl₂), anhydrous

-

Potassium chloride (KCl)

-

HEPES or other suitable buffer

-

Potassium hydroxide (KOH)

-

Deionized water

-

Calibrated pH meter

Procedure:

-

Prepare Stock Solutions:

-

0.5 M EGTA: Dissolve EGTA in deionized water. Since EGTA is poorly soluble in its acidic form, adjust the pH to approximately 8.0 with concentrated KOH to facilitate dissolution.

-

1 M CaCl₂: Dissolve anhydrous CaCl₂ in deionized water.

-

1 M HEPES: Dissolve HEPES in deionized water and adjust to the desired pH.

-

3 M KCl: Dissolve KCl in deionized water.

-

-

Calculate Buffer Composition: Utilize a calcium buffer calculator program (e.g., Maxchelator) to determine the precise volumes of each stock solution required to achieve the desired free Ca²⁺ concentration at your specific pH, temperature, and ionic strength.

-

Prepare "Zero Calcium" and "High Calcium" Buffers:

-

Zero Calcium Buffer (e.g., 10 mM K₂EGTA): In a volumetric flask, combine the calculated volumes of the pH buffer, KCl, and EGTA stock solutions. Add deionized water to near the final volume, carefully adjust the pH, and then bring to the final volume.

-

High Calcium Buffer (e.g., 10 mM CaEGTA): Prepare similarly to the zero calcium buffer, but add a stoichiometric amount of the CaCl₂ stock solution to the EGTA.

-

-

Create Intermediate Calcium Buffers: Mix the "Zero Calcium" and "High Calcium" buffers in precise ratios to create a series of calibration standards with intermediate free Ca²⁺ concentrations.

-

Verification (Recommended): The free calcium concentration of the prepared buffers can be empirically verified using a calcium-sensitive electrode or a fluorescent calcium indicator.[4][6][7]

Protocol 2: Immunoprecipitation with EGTA-Containing Lysis Buffer

This protocol outlines the use of EGTA to inhibit calcium-dependent proteases during protein extraction.

Materials:

-

Cells or tissue sample

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

EGTA stock solution (e.g., 0.5 M)

-

Primary antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer

-

Elution Buffer

Procedure:

-

Prepare Lysis Buffer: To your standard lysis buffer, add EGTA to a final concentration of 1-5 mM. This will chelate free calcium released upon cell lysis, thereby inhibiting calcium-dependent proteases like calpains.[5]

-

Cell Lysis: Lyse the cells or tissue in the EGTA-containing lysis buffer on ice according to your standard protocol.

-

Clarify Lysate: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation:

-

Incubate the clarified lysate with your primary antibody to form an antibody-antigen complex.

-

Add Protein A/G beads/resin to capture the immune complexes.

-

-

Washing: Wash the beads/resin several times with wash buffer to remove non-specific proteins.

-

Elution: Elute the captured proteins from the beads/resin using an appropriate elution buffer. The eluted proteins can then be analyzed by downstream applications such as Western blotting.

Mandatory Visualizations: Signaling Pathways and Logical Relationships

Calmodulin Signaling Pathway Inhibition by EGTA

Calmodulin is a key calcium-binding protein that acts as a transducer of calcium signals. By chelating calcium, EGTA prevents the activation of calmodulin and its downstream targets.

Differentiating Protein Kinase C (PKC) Isoform Activation

Conventional PKC (cPKC) isoforms are calcium-dependent, while novel (nPKC) and atypical (aPKC) isoforms are not. EGTA can be used to selectively inhibit the activation of cPKCs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A simple method for the accurate determination of free [Ca] in Ca-EGTA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid (EGTA-AM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid, commonly known as EGTA Acetoxymethyl Ester (EGTA-AM). This cell-permeable calcium chelator is an indispensable tool in biological research for the precise control and investigation of intracellular calcium signaling pathways.

Chemical Structure and Properties

EGTA-AM is the cell-permeant, tetra(acetoxymethyl) ester derivative of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA).[1][2] The addition of the four acetoxymethyl (AM) ester groups masks the carboxyl groups of EGTA, neutralizing the negative charges and rendering the molecule lipophilic. This modification allows EGTA-AM to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM groups, releasing the active, membrane-impermeable calcium chelator EGTA into the cytosol.[1][3]

The parent compound, EGTA, is a highly selective chelating agent for calcium ions (Ca²⁺).[4][5] It exhibits a significantly lower affinity for magnesium ions (Mg²⁺) compared to EDTA, which is a critical feature for studying calcium dynamics in a cellular environment where Mg²⁺ is typically present at a much higher concentration.[4][6]

Chemical and Physical Data:

| Property | Value | Reference(s) |

| Synonyms | EGTA Acetoxymethyl ester, EGTA/AM, Ethyleneglycol-bis(β-aminoethyl)-N,N,N′,N′-tetraacetoxymethyl Ester | [1][2][7] |

| CAS Number | 99590-86-0 | [1][2][8] |

| Molecular Formula | C₂₆H₄₀N₂O₁₈ | [1][2][8] |

| Molecular Weight | 668.60 g/mol | [1][2][8] |

| Purity | ≥90% | [2] |

| Appearance | White solid | [4] |

| Storage Conditions | Store at -20°C. Stock solutions can be stable for up to 6 months at -20°C. | [9] |

| Solubility | Soluble in anhydrous DMSO (Dimethyl sulfoxide). | [9][10] |

Binding Affinities of Intracellular EGTA (Post-hydrolysis):

| Parameter | Value | Reference(s) |

| Ca²⁺ Dissociation Constant (Kd) at pH 7.4 | 60.5 nM | [6] |

| Mg²⁺ Dissociation Constant (Kd) | 1-10 mM | [6] |

| Selectivity | Highly selective for Ca²⁺ over Mg²⁺ | [4][6] |

Mechanism of Action: Intracellular Calcium Chelation

The utility of EGTA-AM lies in its ability to be loaded into live cells and subsequently trap Ca²⁺ ions within the cytoplasm. This process involves two key steps: passive diffusion across the cell membrane and intracellular enzymatic activation.

-

Membrane Permeation : The lipophilic AM ester groups allow EGTA-AM to freely cross the plasma membrane into the cell.

-

Intracellular Hydrolysis : Once inside the cell, non-specific intracellular esterases cleave the four AM ester groups. This hydrolysis reaction releases four molecules of formaldehyde, four molecules of acetic acid, and the active form of the chelator, EGTA.[1][11][12]

-

Calcium Chelation : The resulting EGTA molecule is a hydrophilic, membrane-impermeable anion that is trapped within the cell. It then selectively binds to free intracellular Ca²⁺ ions, effectively buffering the cytosolic calcium concentration.[9][13]

Because of its relatively slow chelation dynamics compared to other chelators like BAPTA, EGTA-AM is particularly useful for buffering slower, more general changes in Ca²⁺ concentration rather than rapid transients.[9][13]

Caption: Mechanism of EGTA-AM cell loading and activation.

Experimental Protocols

The following is a generalized protocol for loading cells with EGTA-AM. The optimal concentration and incubation time should be empirically determined for each cell type and experimental condition.

3.1. Stock Solution Preparation

-

Prepare a stock solution of EGTA-AM at a concentration of 2 to 5 mM in high-quality, anhydrous DMSO.[10]

-

Note: It is recommended to prepare the stock solution fresh on the day of the experiment.[10] If storage is necessary, aliquot the solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months, protected from light.[9]

3.2. Cell Loading Protocol

This protocol is a guideline and may require optimization.

-

Prepare Loading Buffer : A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with HEPES. For certain cell types, the use of auxiliary reagents is highly recommended to improve loading efficiency and retention.

-

Pluronic® F-127 : A non-ionic detergent that aids in the dispersion of the nonpolar AM ester in aqueous media. A 10% (w/v) stock solution in water can be prepared.[10] The final working concentration is typically 0.02% to 0.04%.[10]

-

Probenecid : An organic anion transport inhibitor that can reduce the extrusion of the de-esterified indicator by cellular pumps. A 25 mM stock solution can be prepared.[10] The final working concentration is typically 1 to 2.5 mM.[10]

-

-

Prepare Working Solution : Dilute the EGTA-AM stock solution into the prepared loading buffer to the final desired concentration. For most cell lines, the final concentration of EGTA-AM ranges from 4 to 50 µM.[9][10] If using Pluronic F-127 and Probenecid, add them to the working solution.

-

Cell Loading :

-

Remove the cell culture medium from the adherent cells or pellet the suspension cells.

-

Add the EGTA-AM working solution to the cells.

-

Incubate the cells for a period ranging from 20 to 120 minutes at 37°C or room temperature.[10] The optimal time must be determined experimentally.

-

-

Wash : After incubation, remove the loading solution and wash the cells with fresh, warm buffer (e.g., HBSS) to remove any extracellular EGTA-AM. If Probenecid was used during loading, it is often included in the wash and final experimental buffer as well.[10][14]

-

De-esterification : Allow the cells to rest for at least 30 minutes at room temperature to ensure complete hydrolysis of the AM esters by intracellular esterases.[10] The cells are now loaded with active EGTA and ready for the experiment.

Caption: A typical experimental workflow for loading cells with EGTA-AM.

Applications in Research and Drug Development

EGTA-AM is a versatile tool used to investigate the role of intracellular calcium in a multitude of cellular processes.

-

Studying Ca²⁺-Dependent Signaling : By chelating intracellular Ca²⁺, EGTA-AM can be used to determine if a specific signaling pathway is calcium-dependent.[5] For example, it is used to inhibit Ca²⁺-dependent protein kinases (e.g., conventional PKC isoforms) and phosphatases, allowing researchers to dissect complex signaling cascades.[5]

-

Investigating Synaptic Transmission : In neuroscience, EGTA-AM is used to study the role of presynaptic and postsynaptic calcium in neurotransmitter release and plasticity. Its slow binding kinetics can help differentiate between the roles of localized, rapid Ca²⁺ transients and broader, slower changes in calcium levels.[9][15]

-

Cell Viability and Apoptosis : Researchers use EGTA-AM to explore the role of calcium dysregulation in programmed cell death and excitotoxicity.

-

Drug Discovery : In high-throughput screening, EGTA-AM can be used as a control to validate assays that measure changes in intracellular calcium in response to drug candidates. It helps confirm that the observed signal is indeed due to Ca²⁺ mobilization.[14]

By providing a reliable method to manipulate intracellular calcium levels, EGTA-AM remains a cornerstone reagent for scientists investigating the intricate roles of this ubiquitous second messenger.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. EGTA - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 99590-86-0 CAS MSDS (EGTA/AM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. EGTA acetoxymethyl ester | C26H40N2O18 | CID 121907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thermofisher.com [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Preparing Stable EGTA Stock Solutions

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preparation and storage of stable Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) stock solutions. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experiments that require precise control of calcium ion concentrations.

Introduction to EGTA and Its Applications

EGTA is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] This specificity makes it an invaluable tool in biological research, where it is used to create buffer solutions that mimic the intracellular environment, in which calcium concentrations are typically much lower than magnesium concentrations.[2][3][4] Proper preparation and storage of EGTA solutions are critical, as their stability directly impacts experimental outcomes in areas such as cell culture, enzyme assays, and protein purification.[1][5]

The key to preparing a stable EGTA solution lies in understanding its chemical properties. EGTA as a free acid is poorly soluble in water at neutral or acidic pH.[6] To achieve dissolution, particularly for concentrated stock solutions, the pH of the solution must be raised to approximately 8.0 by adding a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7][8] At this alkaline pH, the carboxyl groups of the EGTA molecule become ionized, significantly increasing its solubility.[6][8]

Stability and Storage of EGTA Solutions

The stability of an EGTA solution is dependent on its concentration, pH, and storage conditions. Improper storage can lead to degradation, indicated by precipitation, discoloration, or a shift in pH.[7]

Table 1: Summary of Quantitative Data for EGTA Solution Stability

| Concentration | Storage Temperature | Recommended pH | Shelf Life/Stability | Notes |

| 0.5 M | Room Temperature (10-25°C) | 8.0 | Suitable for short-term, daily use.[7] Some commercial solutions are stable for up to 60 months. | |

| 0.5 M | Refrigerated (2-8°C) | 8.0 | Several months to one year.[7] | Recommended for long-term storage.[7] |

| 0.5 M | Frozen (-20°C) | 8.0 | Extended periods.[7] | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[7] |

| 100 mM | Refrigerated (2-8°C) | 7.0 | At least one year.[9] | Prepared with Tris buffer.[9] |

| 10 mM | Refrigerated (4°C) | Not Specified | Approximately one month.[7][10] | Lower concentrations may have a shorter shelf life.[7] |

Experimental Protocol: Preparation of 0.5 M EGTA Stock Solution (pH 8.0)

This protocol details the methodology for preparing a 100 mL of 0.5 M EGTA stock solution.

Materials:

-

EGTA (free acid, Molecular Weight: 380.35 g/mol )

-

Deionized or distilled water

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Graduated cylinder (100 mL)

-

Sterile filter (0.22 µm) and syringe (optional, for long-term storage)

-

Sterile storage bottles/aliquot tubes

Procedure:

-

Weigh EGTA: Weigh out 19.02 g of EGTA powder and add it to a 250 mL beaker.[7]

-

Add Water: Add approximately 80 mL of deionized water to the beaker.[7]

-

Stir the Suspension: Place the beaker on a magnetic stirrer and begin stirring. The mixture will be a cloudy, white suspension as EGTA is poorly soluble at neutral pH.[6][7]

-

Adjust pH: While the solution is stirring, slowly add 10 M NaOH or KOH dropwise.[7] Monitor the pH continuously with a calibrated pH meter.

-

Dissolution: Continue adding the base until the EGTA powder completely dissolves. The solution will become clear as the pH approaches 8.0.[6][7]

-

Final pH Adjustment: Carefully adjust the final pH to 8.0. Be cautious not to overshoot this value.

-

Adjust Final Volume: Transfer the clear solution to a 100 mL graduated cylinder. Add deionized water to bring the final volume to 100 mL.

-

Sterilization and Storage (Optional but Recommended): For long-term storage, sterile filter the solution through a 0.22 µm filter into a sterile container.[6][7]

-

Aliquot and Store: Store the solution in appropriately sized, sterile aliquots at 2-8°C for several months or at -20°C for extended periods.[7]

Visualized Workflows and Principles

The following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying chemical principle of EGTA solubilization.

Caption: Workflow for preparing a 0.5 M EGTA stock solution.

Caption: Principle of EGTA solubilization and calcium chelation.

Troubleshooting Common Issues

-

EGTA Powder Will Not Dissolve: This is the most common issue and is almost always due to incorrect pH.[7] EGTA requires an alkaline pH of around 8.0 to dissolve.[6] Continue to slowly add a strong base while stirring and monitoring the pH.

-

Precipitate Forms After Adding to a Buffer: If your working buffer has a pH below 8.0, it can cause the EGTA from your stock solution to precipitate out.[7] Ensure the final pH of your experimental solution is high enough to maintain EGTA solubility, and readjust if necessary after adding the EGTA stock.

-

Difficulty Preparing High Concentrations: Making stock solutions with concentrations above 0.5 M can be challenging. It is recommended to prepare a 0.5 M stock and then dilute it to the desired working concentration.[7]

References

- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. EGTA_(chemical) [chemeurope.com]

- 4. EGTA - Wikipedia [en.wikipedia.org]

- 5. What are the storage conditions for EGTA? - Blog [hbynm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. reddit.com [reddit.com]

The Core of Selectivity: An In-depth Technical Guide to EGTA's Preference for Calcium Over Magnesium Ions

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is an indispensable tool in biological research, renowned for its remarkable ability to selectively bind calcium ions (Ca²⁺) in the presence of significantly higher concentrations of magnesium ions (Mg²⁺). This selectivity is fundamental to the study of calcium signaling in a myriad of cellular processes, as the intracellular environment typically maintains a high Mg²⁺ to Ca²⁺ ratio.[1][2] This technical guide delves into the core principles governing EGTA's selectivity, presents quantitative binding data, details experimental protocols for characterization, and provides visual representations of key concepts and workflows.

Core Principles of EGTA's Selectivity

EGTA's preference for Ca²⁺ over Mg²⁺ is primarily attributed to the principles of coordination chemistry, specifically the interplay between the ionic radius of the metal cation and the stereochemistry of the chelator.[1] EGTA, an aminopolycarboxylic acid, possesses a flexible backbone containing an ethylene glycol bridge. This structure creates a larger binding pocket compared to other common chelators like EDTA.[1]

The ionic radius of Ca²⁺ (approximately 1.00 Å) is significantly larger than that of Mg²⁺ (approximately 0.72 Å).[1] The larger, more flexible cavity of the EGTA molecule provides an optimal coordination environment for the larger Ca²⁺ ion, allowing for a more stable complex formation.[1] Conversely, the smaller Mg²⁺ ion does not fit as snugly into the binding pocket, resulting in a less stable complex.[1]

Quantitative Analysis of Binding Affinity

The selectivity of EGTA is quantitatively described by its stability constant (log K) or its dissociation constant (Kd). A higher log K value and a lower Kd value indicate a stronger binding affinity. The data unequivocally demonstrates EGTA's profound preference for Ca²⁺ over Mg²⁺.

| Ion | Stability Constant (log K) | Dissociation Constant (Kd) | Conditions |

| Ca²⁺ | 11.0[1][3][4] | ~60.5 nM[5] | pH 7.4[5] |

| Mg²⁺ | 5.2[1] | 1-10 mM[5] | pH 7.0[1] |

Note: These values can be influenced by experimental conditions such as pH, temperature, and ionic strength.[1] The significant difference in binding affinities, spanning several orders of magnitude, allows EGTA to effectively buffer Ca²⁺ concentrations without significantly perturbing the much higher physiological concentrations of Mg²⁺.[1]

Factors Influencing Chelation

The binding equilibrium of EGTA with metal ions is sensitive to several environmental factors:

-

pH: The chelation process is highly pH-dependent. The carboxylate groups of EGTA must be deprotonated to effectively coordinate with cations. At lower pH, protonation of these groups competes with metal ion binding, thereby reducing the apparent affinity of EGTA. For instance, while the absolute pKa for Ca²⁺ binding by the fully deprotonated EGTA is 11.00, the apparent pKa at a physiological pH of 7.0 is 6.91.[1][3][4]

-

Temperature: As with most chemical equilibria, the binding of Ca²⁺ and Mg²⁺ by EGTA is temperature-dependent.[1]

-

Ionic Strength: The ionic strength of the solution can affect the activity of the ions, which in turn influences the apparent binding constants.[1]

Experimental Protocols

Several methodologies are employed to determine the binding affinities and selectivity of chelators like EGTA.

Potentiometric Titration

This classic method involves titrating a solution of the chelator with a strong base in the presence and absence of the metal ion of interest. The binding of the metal ion displaces protons from the chelator, which is monitored as a change in pH.

Protocol Outline:

-

Solution Preparation:

-

Prepare a standardized solution of EGTA of known concentration in a suitable buffer (e.g., MOPS or HEPES) with a defined ionic strength (e.g., maintained with KCl).

-

Prepare a standardized solution of a strong base (e.g., NaOH).

-

Prepare a standardized solution of the metal salt (e.g., CaCl₂ or MgCl₂).

-

-

Titration in the Absence of Metal Ions:

-

Place the EGTA solution in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

Titrate the solution with the standardized base, recording the pH at regular volume increments of the titrant.

-

-

Titration in the Presence of Metal Ions:

-

To a fresh EGTA solution, add a known amount of the metal salt solution.

-

Repeat the titration with the strong base as described above.

-

-

Data Analysis:

Ion-Selective Electrodes (ISEs)

This method directly measures the concentration of free (unbound) metal ions in a solution containing the chelator.

Protocol Outline:

-

Electrode Calibration:

-

Calibrate a Ca²⁺-selective electrode and a reference electrode using a series of standard solutions with known free Ca²⁺ concentrations in a buffer matching the experimental conditions (pH, ionic strength, temperature).

-

Generate a calibration curve by plotting the measured potential (in millivolts) against the logarithm of the free Ca²⁺ concentration.

-

-

Measurement:

-

Prepare a solution containing a known total concentration of EGTA and a known total concentration of the metal ion (e.g., CaCl₂) in the same buffer used for calibration.

-

Immerse the calibrated Ca²⁺-selective electrode and the reference electrode into the solution and allow the potential reading to stabilize.

-

-

Data Analysis:

-

Use the measured potential to determine the free Ca²⁺ concentration from the calibration curve.

-

Calculate the concentration of the Ca-EGTA complex by subtracting the free Ca²⁺ concentration from the total Ca²⁺ concentration.

-

The dissociation constant (Kd) can then be calculated using the following equation: Kd = ([EGTA]total - [Ca-EGTA]) * [Ca²⁺]free / [Ca-EGTA][1]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile of the interaction.

Protocol Outline:

-

Sample Preparation:

-

Prepare a solution of EGTA and a solution of the metal salt (e.g., CaCl₂) in the same, thoroughly degassed buffer. The buffer choice is critical to minimize heats of dilution.

-

Accurately determine the concentrations of both the EGTA and metal salt solutions.

-

-

ITC Experiment:

-

Load the EGTA solution into the sample cell of the calorimeter and the metal salt solution into the titration syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the metal salt solution into the EGTA solution, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to EGTA.

-

Fit the resulting binding isotherm to a suitable binding model using the ITC software to determine the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[8][9][10]

-

Visualizations

EGTA Chelation of Calcium and Magnesium

Caption: EGTA's larger binding pocket optimally accommodates the larger Ca²⁺ ion, leading to a high-affinity complex, while the smaller Mg²⁺ ion fits poorly, resulting in a low-affinity interaction.

Experimental Workflow: Investigating Ca²⁺-Dependent Protease Activity

Caption: A typical experimental workflow to determine if a protease's activity is calcium-dependent using EGTA as a selective chelator.

Calcium Signaling Pathway: Phospholipase C (PLC) Pathway

Caption: EGTA can be used to chelate the rise in cytosolic Ca²⁺ released from the endoplasmic reticulum, thereby inhibiting downstream cellular responses in the PLC signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Critical review of the methods used to measure the apparent dissociation constant and ligand purity in Ca2+ and Mg2+ buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EGTA - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potentiometric measurements of stoichiometric and apparent affinity constants of EGTA for protons and divalent ions including calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cost-nectar.eu [cost-nectar.eu]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brain.fuw.edu.pl [brain.fuw.edu.pl]

Foundational Principles of Using EGTA in Molecular Biology Experiments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is an indispensable chelating agent in molecular biology, prized for its high selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). This specificity allows for the precise control of calcium levels in experimental systems, enabling the elucidation of Ca²⁺-dependent cellular processes without significantly disturbing Mg²⁺-dependent functions. This guide provides a comprehensive overview of the core principles of EGTA usage, including its mechanism of action, quantitative binding characteristics, and detailed protocols for key applications. Visual diagrams of experimental workflows and signaling pathways are provided to enhance understanding and practical implementation.

Core Principles of EGTA Function

Mechanism of Action: Selective Calcium Chelation

EGTA is an aminopolycarboxylic acid that acts as a hexadentate ligand, meaning it has six binding sites that can form a stable complex with a metal ion.[1] Its molecular structure features a longer and more flexible ether linkage compared to the more common chelator, EDTA.[1] This structural difference creates a binding pocket ideally sized for the calcium ion, resulting in a significantly higher affinity for Ca²⁺ over other divalent cations, most notably Mg²⁺.[1][2]

The chelation process involves the EGTA molecule wrapping around a Ca²⁺ ion, sequestering it from the solution and preventing its interaction with biological molecules.[3] This ability to selectively buffer calcium is crucial in biological systems where Mg²⁺ concentrations are typically much higher than Ca²⁺ concentrations, and where Mg²⁺ is an essential cofactor for numerous enzymes, such as ATPases and polymerases.[1]

pH Dependence of Chelation

The efficacy of EGTA as a calcium chelator is highly dependent on the pH of the solution. The carboxyl groups of EGTA must be deprotonated to effectively bind Ca²⁺.[3] Therefore, EGTA's apparent binding affinity for calcium is significantly reduced at lower pH values due to the protonation of the carboxylate groups. For this reason, EGTA stock solutions are typically prepared at a slightly alkaline pH (around 7.5-8.0) to ensure complete dissolution and optimal chelating capacity.[4][5]

Quantitative Data: EGTA Binding Affinities

The binding affinity of a chelator for a metal ion is quantified by its formation constant (K), often expressed as its logarithm (logK). A higher logK value indicates a stronger binding affinity. The selectivity of EGTA for Ca²⁺ over Mg²⁺ is evident in their respective logK values.

| Ion | EGTA logK | EDTA logK |

| Ca²⁺ | 11.0 | 10.6 |

| Mg²⁺ | 5.2 | 8.7 |

Note: These are absolute logK values. The apparent logK at a specific pH will be lower.[1]

The dissociation constant (Kd) is another important parameter, representing the concentration of free Ca²⁺ at which half of the EGTA molecules are bound to calcium. EGTA has an apparent calcium dissociation constant (Kd) of approximately 60.5 nM at a physiological pH of 7.4.[6]

Key Applications and Experimental Protocols

EGTA's high selectivity for calcium makes it a versatile tool in a wide range of molecular biology experiments.

Studying Calcium-Dependent Enzymes

EGTA is instrumental in determining whether an enzyme's activity is dependent on calcium. By specifically sequestering Ca²⁺ from the reaction buffer, researchers can observe the effect on enzyme kinetics.[7][8]

Experimental Protocol: Investigating a Ca²⁺-Dependent Protease

-

Prepare Reaction Buffers:

-

Control Buffer: Assay buffer appropriate for the protease without any chelators.

-

EGTA Buffer: Control buffer supplemented with 2 mM EGTA.

-

Rescue Buffer: EGTA buffer supplemented with 5 mM CaCl₂ (to overcome the chelation).

-

-

Enzyme Reaction:

-

Set up three reaction tubes for each condition (Control, EGTA, Rescue).

-

Add the purified protease and its substrate to each buffer.

-

Incubate at the optimal temperature for the protease.

-

-

Data Analysis:

-

Measure protease activity at various time points using a suitable assay (e.g., spectrophotometry for a colorimetric substrate).

-

Compare the activity in the EGTA-containing buffer to the control. A significant decrease in activity suggests Ca²⁺ dependence.

-

The rescue buffer should show restored or partially restored activity, confirming the specificity of the EGTA effect.[1]

-

Cell Culture and Calcium Depletion Studies

EGTA is used in cell culture to create solutions with very low free Ca²⁺ concentrations. This is important for studying processes like cell adhesion, which is often calcium-dependent, or for investigating the effects of extracellular calcium depletion on intracellular signaling pathways.[1][7]

Experimental Protocol: Cell Detachment Using EGTA

-

Cell Preparation:

-

Grow adherent cells to the desired confluency in a culture dish.

-

Aspirate the culture medium.

-

-

Washing:

-

Gently wash the cell monolayer once with Ca²⁺/Mg²⁺-free phosphate-buffered saline (PBS) to remove residual serum and divalent cations.

-

-

EGTA Incubation:

-

Add pre-warmed EGTA solution (0.5 - 2 mM in Ca²⁺/Mg²⁺-free PBS, pH 7.4) to the dish, ensuring the entire cell monolayer is covered.

-

Incubate the dish at 37°C for 5-15 minutes.

-

-

Monitoring and Collection:

-

Monitor cell detachment under an inverted microscope. Detached cells will appear rounded.

-

Gently tap the side of the dish to aid detachment.

-

Once the majority of cells have detached, add an equal volume of complete cell culture medium to inactivate the EGTA.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

-

Resuspend the cell pellet in fresh culture medium for further experiments.

-

Protein Purification: Tandem Affinity Purification (TAP)

In the TAP protein purification technique, EGTA is used as an elution agent. The TAP tag often includes a calmodulin-binding peptide (CBP). Calmodulin binds to the CBP in a calcium-dependent manner. By introducing EGTA into the elution buffer, Ca²⁺ is chelated, causing a conformational change in calmodulin and leading to the release of the tagged protein complex.[1][9][10]

Experimental Workflow: Tandem Affinity Purification (TAP)

Caption: Workflow for Tandem Affinity Purification (TAP) using EGTA for elution.

Investigating Calcium Signaling Pathways

EGTA is a cornerstone for dissecting Ca²⁺-dependent signaling pathways. By chelating intracellular or extracellular Ca²⁺, researchers can inhibit these pathways and study the downstream consequences on processes like neurotransmission, muscle contraction, and gene expression.[1] For example, in the Phospholipase C (PLC) signaling pathway, agonist binding to a G-protein coupled receptor (GPCR) leads to the production of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from the endoplasmic reticulum. EGTA can be used to chelate this released Ca²⁺ and block subsequent downstream events.[1]

Signaling Pathway Diagram: EGTA's Role in a Calcium-Dependent Pathway

References

- 1. Protocol for Tandem Affinity Purification - Creative Proteomics [creative-proteomics.com]

- 2. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]

- 6. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Effects of EGTA on calcium signaling in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neb.com [neb.com]

EGTA in Biochemical Research: A Technical Guide to its Primary Applications

For researchers, scientists, and drug development professionals, precise control over experimental conditions is paramount. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is an indispensable tool in a vast array of biological research, enabling the precise control of calcium levels in experimental systems. This technical guide provides a comprehensive overview of the primary applications of EGTA, supported by quantitative data, detailed experimental protocols, and visual representations of its impact on cellular signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Calcium Chelation

EGTA is an aminopolycarboxylic acid that acts as a strong and highly selective chelating agent for calcium ions (Ca²⁺)[1][2]. Its molecular structure allows it to form a stable coordination complex with divalent cations, effectively sequestering them from solution and preventing their interaction with biological molecules[2]. Unlike its analogue, EDTA, EGTA exhibits a significantly lower affinity for magnesium ions (Mg²⁺), a crucial characteristic for studies in physiological environments where Mg²⁺ concentrations are typically much higher than Ca²⁺[1][2]. This high selectivity for Ca²⁺ over other divalent cations is attributed to the stereochemistry of its binding pocket[2][3].

The efficacy of EGTA as a calcium chelator is quantified by its stability constant (logK) and its dissociation constant (Kd). A higher logK value indicates a stronger binding affinity[3]. The binding affinity of EGTA for cations is pH-dependent[2]. While the pKa for the binding of calcium ions by tetrabasic EGTA is 11.00, at a physiological pH of 7, the apparent pKa is 6.91[2][4][5][6].

Quantitative Data: Ion Selectivity and Binding Affinity

The primary distinction between EGTA and other chelators like EDTA lies in their affinity for Ca²⁺ versus other divalent cations, particularly Mg²⁺. This is critical in biological systems where Mg²⁺ is abundant and a necessary cofactor for many enzymes[3][7].

| Chelator | Cation | Absolute logK | Apparent logK (pH 7.0) |

| EGTA | Ca²⁺ | 11.0 | 6.91 |

| Mg²⁺ | 5.2 | 1.6 | |

| Mn²⁺ | 12.3 | - | |

| Zn²⁺ | 13.5 | - | |

| EDTA | Ca²⁺ | 10.6 | 7.3 |

| Mg²⁺ | 8.7 | 5.4 | |

| Mn²⁺ | 14.0 | - | |

| Zn²⁺ | 16.5 | - |

Note: The apparent logK at a specific pH is lower than the absolute logK as it accounts for the protonation of the chelator, which reduces its effective concentration for binding metal ions[3]. The data clearly indicates that while both chelators bind Ca²⁺ strongly, EGTA's affinity for Mg²⁺ is significantly lower than that of EDTA, making it the superior choice for specific Ca²⁺ chelation without disturbing Mg²⁺-dependent processes[3].

Primary Applications and Experimental Protocols

EGTA's high selectivity for calcium makes it a versatile tool in a multitude of biochemical research applications.

EGTA is fundamental in dissecting the role of calcium in various signaling cascades. By chelating intracellular or extracellular Ca²⁺, researchers can investigate the necessity of calcium for specific cellular events.

-

Calmodulin-Dependent Signaling: EGTA is frequently used to inhibit calmodulin-dependent signaling pathways. By sequestering Ca²⁺, EGTA prevents its binding to calmodulin, thereby inhibiting the activation of downstream targets like Calmodulin-dependent kinases (CaMKs)[2].

-

Protein Kinase C (PKC) Isoform Differentiation: Conventional PKC (cPKC) isoforms are calcium-dependent. EGTA can be used to differentiate between the activation of conventional and novel/atypical PKC isoforms. By chelating calcium, EGTA prevents the activation of cPKCs, allowing for the isolated study of other signaling molecules on novel and atypical PKCs.[2]

To determine if an enzyme's activity is calcium-dependent, EGTA can be used to specifically sequester Ca²⁺ from the reaction buffer.[1][3][8] By comparing enzyme activity in the presence and absence of EGTA, the calcium dependency of the enzyme can be determined.[2]

Protocol: Determining Enzyme Calcium Dependency

-

Prepare Reaction Buffers: Prepare two sets of reaction buffers: one with a known concentration of CaCl₂ and one containing a sufficient concentration of EGTA (e.g., 1-5 mM) to chelate any contaminating Ca²⁺. Ensure the pH of both buffers is identical.

-

Enzyme Preparation: Prepare the enzyme solution as required for the specific assay.

-

Initiate Reaction: Start the enzymatic reaction by adding the enzyme to both sets of reaction buffers.

-

Measure Activity: Measure the enzyme activity over time using a suitable method (e.g., spectrophotometry, fluorometry).

-

Analyze Data: Compare the enzyme activity in the presence and absence of EGTA. A significant decrease in activity in the EGTA-containing buffer indicates calcium dependency.

Workflow for determining enzyme calcium dependency using EGTA.

EGTA is utilized in cell culture for several purposes, including creating solutions with very low free Ca²⁺ concentrations and for non-enzymatic cell detachment.[3]

Protocol: Non-Enzymatic Cell Detachment

This method is useful for detaching adherent cells without using enzymes like trypsin, which can damage cell surface proteins.[2]

-

Wash Cells: Aspirate the culture medium and wash the cell monolayer once with Ca²⁺/Mg²⁺-free phosphate-buffered saline (PBS).[2]

-

Add EGTA Solution: Add a 0.5 - 2 mM EGTA solution in Ca²⁺/Mg²⁺-free PBS to the culture dish.[2]

-

Incubate: Incubate the dish at 37°C for 5-15 minutes, monitoring for cell detachment under a microscope. Gently tap the dish to aid detachment.[2]

-

Collect Cells: Once detached, add an equal volume of complete culture medium to inactivate the EGTA.[2]

-

Pellet Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).[2]

EGTA is a common component in buffers used for protein purification to prevent unwanted protein-protein interactions and aggregation by removing Ca²⁺.[1] It is particularly useful in tandem affinity purification (TAP), where it is used in the elution buffer to release calmodulin-bound proteins by chelating the Ca²⁺ necessary for the interaction.[1][3][4][5][6][9]

EGTA is often included in lysis buffers, such as RIPA buffer, to inhibit the activity of calcium-dependent proteases and nucleases, thereby preserving the integrity of proteins and nucleic acids during extraction.[1][2]

Protocol: Preparation of a Calcium Buffer using EGTA

This protocol describes the preparation of a solution with a defined free Ca²⁺ concentration, which is essential for calibrating calcium indicators and studying the calcium dependence of various biological processes.[2][3]

-

Prepare Stock Solutions:

-

1 M KCl

-

1 M HEPES, pH 7.2 with KOH

-

100 mM EGTA, pH 7.2 with KOH

[2] * 100 mM CaCl₂

-

Calculate Component Volumes: Use a calcium buffer calculator program to determine the precise volumes of each stock solution needed to achieve the desired free Ca²⁺ concentration, ionic strength, and pH.

-

Mix Solutions: In a beaker, combine the calculated volumes of EGTA, KCl, and HEPES stock solutions. Add deionized water to approximately 90% of the final volume.[2]

-

Add Calcium: While stirring, add the calculated volume of the CaCl₂ stock solution dropwise.[2]

-

Final Adjustments: Adjust the pH to 7.2 with small additions of KOH or HCl. Bring the solution to the final volume with deionized water.[2]

The role of EGTA in an immunoprecipitation workflow.

Conclusion

EGTA's highly selective chelation of calcium ions makes it an invaluable reagent in life sciences research.[2][7] Its ability to precisely control Ca²⁺ levels without significantly affecting other divalent cations like Mg²⁺ allows for the detailed investigation of calcium's role in a myriad of biological processes. From elucidating signaling pathways and determining enzyme kinetics to its practical use in cell culture and protein purification, EGTA remains a cornerstone tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties and applications is key to designing robust experiments and obtaining clear, unambiguous results.[3]

References

- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. EGTA - Wikipedia [en.wikipedia.org]

- 5. interchim.fr [interchim.fr]

- 6. EGTA_(chemical) [chemeurope.com]

- 7. Exploring the Benefits and Applications of EGTA Chelators in Scientific Research [thinkdochemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]

EGTA: A Technical Guide to Unraveling Calcium-Dependent Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) as a critical tool for the investigation of calcium-dependent signaling pathways. This document details the core principles of EGTA's function, provides quantitative data for experimental design, outlines detailed experimental protocols, and includes visual diagrams to illustrate key concepts and workflows.

Core Principles of EGTA as a Calcium Chelator

EGTA is a high-affinity chelating agent that specifically binds to calcium ions (Ca²⁺), effectively reducing their free concentration in solution.[1][2] Its utility in biological research stems from its remarkable selectivity for Ca²⁺ over other divalent cations, particularly magnesium ions (Mg²⁺), which are typically present at much higher concentrations in cellular environments.[1][2] This selectivity is crucial for dissecting the specific roles of Ca²⁺ in signaling cascades without perturbing Mg²⁺-dependent processes.

The chelation of Ca²⁺ by EGTA is a pH-dependent process, with its affinity for calcium being significantly higher at physiological pH (around 7.0-7.4).[1] The mechanism involves the carboxyl and amine groups of the EGTA molecule forming a stable coordination complex with the Ca²⁺ ion, effectively sequestering it from interacting with its downstream targets.

Quantitative Data for Experimental Design

Precise experimental design requires a thorough understanding of EGTA's binding kinetics and affinity for calcium. The following tables summarize key quantitative data for EGTA and provide a comparison with another commonly used calcium chelator, BAPTA.

Table 1: Properties of EGTA as a Calcium Chelator

| Property | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~60.5 nM at pH 7.4 | [3] |

| ~150 nM at pH 7.2 | [2] | |

| Association Rate Constant (kon) for Ca²⁺ | ~1.05 x 10⁷ M⁻¹s⁻¹ | [4][5] |

| Dissociation Rate Constant (koff) for Ca²⁺ | Slow | [3] |

| Selectivity for Ca²⁺ over Mg²⁺ | Very High | [3] |

Table 2: Comparison of EGTA and BAPTA Kinetic Properties

| Property | EGTA | BAPTA | Reference |

| Primary Application | Extracellular Ca²⁺ Chelation | Intracellular Ca²⁺ Chelation | [3] |

| Ca²⁺ On-Rate | ~1.05 x 10⁷ M⁻¹s⁻¹ | ~4.0 x 10⁸ M⁻¹s⁻¹ | [3][4][5] |

| Ca²⁺ Off-Rate | Slow | Fast | [3] |

| pH Sensitivity | High | Low | [3] |

| Membrane Permeability | Impermeable | Permeable (as AM ester) | [3] |

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing EGTA to investigate calcium-dependent signaling.

Preparation of EGTA Stock Solution (0.5 M, pH 8.0)

Materials:

-

EGTA (free acid)

-

Deionized water

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

Procedure:

-

Weigh out 19.02 g of EGTA and add it to a beaker.

-

Add approximately 80 ml of deionized water. The EGTA will not dissolve at this point.

-

While stirring, slowly add 10 M NaOH or KOH dropwise.

-

Monitor the pH continuously. The EGTA will dissolve as the pH approaches 8.0.

-

Carefully adjust the final pH to 8.0.

-

Transfer the solution to a 100 ml graduated cylinder and bring the final volume to 100 ml with deionized water.

-

For long-term storage, sterilize the solution by filtration (0.22 µm filter) and store in aliquots at 4°C for several months or at -20°C for extended periods.[6][7][8]

General Protocol for Studying the Role of Extracellular Calcium in Cell Signaling

This protocol outlines a general workflow to determine if a specific cellular response is dependent on the influx of extracellular calcium.

Materials:

-

Cultured cells of interest

-

Balanced Salt Solution (BSS) or appropriate buffer

-

EGTA stock solution (0.5 M, pH 8.0)

-

Calcium Chloride (CaCl₂) stock solution (1 M)

-

Experimental stimulus (e.g., agonist, growth factor)

-

Assay-specific reagents (e.g., lysis buffer, antibodies for western blotting, fluorescent indicators)

Procedure:

-

Cell Preparation: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

-

Wash: Gently wash the cells twice with Ca²⁺/Mg²⁺-free BSS to remove any residual calcium from the culture medium.[1]

-

Pre-incubation with EGTA:

-

Experimental Group: Add BSS containing the desired final concentration of EGTA (typically 1-5 mM) to the cells.[9]

-

Vehicle Control Group: Add BSS containing the same volume of the vehicle used to prepare the EGTA stock solution.

-

Incubate for 15-30 minutes at 37°C to allow for the chelation of extracellular calcium.[9]

-

-

Stimulation: Add the experimental stimulus to all wells and incubate for the desired period.

-

Calcium Add-back (Rescue) Experiment:

-

To a subset of the EGTA-treated wells, add CaCl₂ to a final concentration that is in molar excess of the EGTA concentration (e.g., if 2 mM EGTA was used, add 3-5 mM CaCl₂).[9] This step is crucial to demonstrate that the observed effects of EGTA are specifically due to calcium chelation and can be reversed.

-

-

Assay: Perform the specific assay to measure the cellular response. This could include measuring changes in protein phosphorylation, gene expression, cell viability, or intracellular calcium concentration using fluorescent indicators.

Differentiating Between PKC Isoform Activation

Conventional protein kinase C (PKC) isoforms are calcium-dependent, while novel and atypical PKC isoforms are not. EGTA can be used to distinguish between the activation of these different isoforms.[1]

Procedure:

-

Follow the general protocol outlined in section 3.2.

-

Stimulate the cells with an agonist known to activate PKC.

-

After stimulation, lyse the cells and perform a western blot analysis to detect the phosphorylation of specific PKC isoforms or their downstream targets.

-

In the presence of EGTA, the activation of conventional PKC isoforms will be inhibited, while the activation of novel and atypical isoforms should remain unaffected.

Investigating the Role of Calcium in Apoptosis

Chelation of extracellular calcium with EGTA has been shown to induce apoptosis in some cell types.[10]

Procedure:

-

Treat cells with EGTA (e.g., 2 mM) for a specified period (e.g., 24-48 hours).

-

Assess apoptosis using various methods:

-

Morphological changes: Observe cell shrinkage, membrane blebbing, and nuclear condensation using microscopy.

-

Caspase activation: Measure the activity of caspases (e.g., caspase-3) using commercially available kits.

-

DNA fragmentation: Detect DNA laddering using gel electrophoresis or a TUNEL assay.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of EGTA.

References

- 1. benchchem.com [benchchem.com]

- 2. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 3. 0.5 M EGTA Stock — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 4. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. EGTA solution storage - General Lab Techniques [protocol-online.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Genesis of a Selective Tool: A Technical Guide to the History and Discovery of EGTA as a Calcium Chelator

For Immediate Release

A deep dive into the history, chemical properties, and seminal applications of Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic Acid (EGTA), a cornerstone of modern biological research. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery and application of EGTA, a molecule that has been instrumental in dissecting the intricate role of calcium in cellular physiology.

Introduction: The Need for Selective Calcium Chelation

In the landscape of cellular biology, the divalent cation calcium (Ca²⁺) reigns as a ubiquitous and versatile second messenger, governing a vast array of physiological processes from muscle contraction and neurotransmission to gene expression and apoptosis. However, the intracellular environment presents a significant challenge for studying calcium-dependent events: the concentration of another divalent cation, magnesium (Mg²⁺), is typically three to four orders of magnitude higher than that of free Ca²⁺. This vast excess of magnesium rendered early tools for studying divalent cations, such as EDTA (ethylenediaminetetraacetic acid), blunt instruments, as they chelated both ions with comparable affinity. The scientific community required a more refined tool—a chelator with a pronounced selectivity for calcium over magnesium—to truly isolate and understand the role of calcium signaling.

The Dawn of a Selective Chelator: The History and Discovery of EGTA

While a single, definitive "discovery" paper for EGTA is not as clearly demarcated as for its predecessor, EDTA, its emergence as a critical research tool can be traced to the mid-20th century. The foundational work on complexometric titrations by Gerold Schwarzenbach in the 1940s and 1950s laid the theoretical and practical groundwork for the development and characterization of new chelating agents.

A pivotal moment in the application of selective calcium chelation in a biological context came with the work of Jürg Raaflaub in 1956. In his publication, "Applications of Metal Buffers and Metal Indicators in Biochemistry," Raaflaub explored the use of various compounds to buffer metal ion concentrations for biochemical studies. It was in this context that the unique properties of EGTA—then less commonly known as ethylene glycol bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid—were highlighted for its remarkable ability to selectively bind calcium in the presence of a vast excess of magnesium. This work effectively introduced EGTA to the biological research community as the much-needed tool for dissecting calcium-specific signaling pathways.

The key to EGTA's selectivity lies in its molecular structure. The ethylene glycol bridge between the two nitrogen atoms creates a larger, more flexible coordination sphere compared to the ethylene bridge of EDTA. This larger cavity preferentially accommodates the larger ionic radius of Ca²⁺ (approximately 1.0 Å) over the smaller Mg²⁺ ion (approximately 0.72 Å). This structural nuance results in a significantly higher binding affinity for calcium, allowing researchers to effectively clamp or buffer intracellular calcium concentrations without disturbing the physiological magnesium milieu.

Quantitative Analysis of EGTA's Binding Affinity

The selectivity of EGTA is quantified by its stability constant (logK) for various divalent cations. The higher the logK value, the stronger the binding affinity. The following table summarizes the logK values for EGTA with several biologically relevant divalent cations.

| Divalent Cation | Ionic Radius (Å) | logK of EGTA Complex |

| Ca²⁺ | 1.00 | 11.0 |

| Mg²⁺ | 0.72 | 5.2 |

| Sr²⁺ | 1.18 | 8.5 |

| Ba²⁺ | 1.35 | 8.4 |

| Mn²⁺ | 0.83 | 12.2 |

| Zn²⁺ | 0.74 | 12.7 |

| Fe²⁺ | 0.78 | 11.8 |

| Cu²⁺ | 0.73 | 17.8 |

Note: Stability constants are pH-dependent and can vary with ionic strength and temperature. The values presented are generally accepted values at standard conditions.

As the data clearly illustrates, the stability constant for the Ca²⁺-EGTA complex is nearly six orders of magnitude greater than that for the Mg²⁺-EGTA complex, highlighting its exceptional selectivity.

Experimental Protocols for Characterizing EGTA's Selectivity

The determination of EGTA's binding affinities has been primarily achieved through two key experimental techniques: potentiometric titration and the use of ion-selective electrodes.

Potentiometric Titration

This classical method involves monitoring the change in pH of an EGTA solution as a metal ion is introduced. The binding of the metal ion displaces protons from the chelator, leading to a measurable change in pH.

Protocol Outline:

-

Solution Preparation:

-

Prepare a standard solution of EGTA of known concentration (e.g., 10 mM) in deionized water.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a standard solution of the divalent cation salt (e.g., 100 mM CaCl₂).

-

-

Titration Procedure:

-

Place a known volume of the EGTA solution into a thermostatted beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a reference electrode into the solution.

-

Titrate the EGTA solution with the standardized NaOH solution, recording the pH after each addition of titrant to generate a baseline titration curve.

-

To a fresh aliquot of the EGTA solution, add a known amount of the CaCl₂ solution.

-

Repeat the titration with the NaOH solution, again recording the pH at each step.

-

-

Data Analysis:

-

Plot the two titration curves (EGTA alone and EGTA with Ca²⁺) with pH on the y-axis and the volume of NaOH added on the x-axis.

-

The horizontal shift between the two curves is due to the protons displaced by the binding of Ca²⁺ to EGTA.

-

From this shift, and the known concentrations of all reactants, the stability constant (logK) can be calculated using established equations that model the complexation equilibria.

-

Ion-Selective Electrodes (ISEs)

Calcium-selective electrodes provide a more direct method for determining the free Ca²⁺ concentration in a solution containing EGTA.

Protocol Outline:

-

Electrode Calibration:

-

Calibrate the Ca²⁺-selective electrode using a series of standard solutions with known free Ca²⁺ concentrations (e.g., from 1 µM to 10 mM).

-

Plot the measured electrode potential (in millivolts) against the logarithm of the Ca²⁺ concentration to generate a calibration curve.

-

-

Measurement in EGTA-buffered Solution:

-

Prepare a series of solutions containing a fixed total concentration of EGTA (e.g., 10 mM) and varying total concentrations of CaCl₂ in a suitable buffer to control pH and ionic strength.

-

Immerse the calibrated Ca²⁺-selective electrode and a reference electrode into each solution.

-

Allow the potential reading to stabilize and record the value.

-

-

Data Analysis:

-

Use the calibration curve to determine the free Ca²⁺ concentration in each of the EGTA-containing solutions from their measured potentials.

-

Knowing the total concentrations of EGTA and Ca²⁺, and having determined the free Ca²⁺ concentration, the concentration of the Ca²⁺-EGTA complex can be calculated.

-

The dissociation constant (Kd), and subsequently the stability constant (K = 1/Kd), can then be calculated.

-

EGTA as a Tool to Unravel Calcium Signaling Pathways

The high selectivity of EGTA for calcium has made it an indispensable tool for elucidating the role of Ca²⁺ in a myriad of signaling pathways. By chelating extracellular or intracellular calcium, researchers can determine whether a specific cellular response is dependent on a calcium influx or the release of calcium from internal stores.

Elucidating the Role of Calcium in Protein Kinase C (PKC) Activation

Conventional isoforms of Protein Kinase C (cPKC) are calcium-dependent enzymes that play crucial roles in various cellular processes. EGTA has been instrumental in dissecting the activation mechanisms of different PKC isoforms.

By treating cells with EGTA to chelate intracellular calcium, researchers can prevent the activation of cPKCs. If a downstream cellular event still occurs in the presence of a stimulus that normally activates PKC, it suggests that novel or atypical PKC isoforms (which are calcium-independent) are involved.

Conclusion

From its foundational characterization in the mid-20th century to its current widespread use, EGTA has proven to be an elegant and powerful tool in the arsenal of biological researchers. Its remarkable selectivity for calcium over magnesium has allowed for the precise dissection of calcium's role as a second messenger in countless physiological and pathological processes. The quantitative understanding of its binding properties, determined through meticulous experimental work, continues to enable researchers to design experiments that yield clear and unambiguous insights into the complex world of cellular signaling. As research continues to delve deeper into the spatiotemporal dynamics of calcium signaling, the fundamental principles established with tools like EGTA will undoubtedly continue to guide discovery.

In-Depth Technical Guide: Basic Handling and Safety Precautions for Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

Disclaimer: A specific Safety Data Sheet (SDS) for Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid could not be located despite a comprehensive search. The following guide is based on the available safety information for the closely related parent compound, Ethylene glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid (EGTA). The tetraacetoxymethyl modification will alter the physicochemical and toxicological properties of the compound. Therefore, this information should be used as a preliminary guideline only and is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are urged to exercise extreme caution and consult with a qualified safety professional before handling this compound.

Introduction

This compound is a derivative of the well-known chelating agent EGTA. The addition of tetraacetoxymethyl esters is a common strategy to mask the carboxylic acid groups, rendering the molecule more lipophilic and potentially cell-permeable. Inside the cell, endogenous esterases can cleave the acetoxymethyl groups, releasing the active chelating agent. This property makes such derivatives valuable tools in studying intracellular signaling pathways involving divalent cations. However, the modification also alters the hazard profile of the molecule.

Hazard Identification and Classification

Based on the data for the parent compound EGTA, the primary hazards are expected to be irritation to the skin, eyes, and respiratory tract.[1]

Potential Health Effects:

-

Skin Contact: May cause skin irritation.[1]

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: The toxicological properties have not been fully investigated.[3]

Quantitative Data Summary

No specific quantitative toxicological or physical property data for this compound was found. The following table for the parent compound EGTA is provided for reference only.

| Property | Value | Reference Compound |

| Molecular Formula | C14H24N2O10 | EGTA |

| Molecular Weight | 380.35 g/mol | EGTA |

| Appearance | White to pale cream crystalline powder | EGTA |

| Melting Point | 241 °C (decomposes) | EGTA |

| Solubility | Poorly soluble in water | EGTA |

Handling and Storage

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[3]

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid formation of dust and aerosols.[3]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[3]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

First-Aid Measures

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

After Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1]

-

After Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.[3]

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the public domain. Researchers should develop their own protocols based on the specific application, incorporating the safety and handling precautions outlined in this guide and a compound-specific SDS, when available.

Visualizations

General Laboratory Chemical Handling Workflow

Caption: A flowchart illustrating the standard workflow for safely handling laboratory chemicals.

References

Methodological & Application

Application Notes and Protocols for EGTA-Mediated Detachment of Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detachment of adherent cells from culture substrates is a fundamental and routine procedure in cell biology research, crucial for subculturing, cell counting, and various downstream analyses. While enzymatic methods, primarily using trypsin, are widely employed, they can be harsh on cells, often cleaving essential cell surface proteins and affecting cell viability and function. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) offers a gentler, non-enzymatic alternative for detaching adherent cells. This application note provides a detailed protocol for using EGTA for cell detachment, along with comparative data on its efficiency and effects on cell viability.

EGTA is a chelating agent with a high affinity and selectivity for calcium ions (Ca²⁺).[1] Cell-to-cell and cell-to-substrate adhesion are heavily dependent on calcium ions, which are essential for the proper functioning of cell adhesion molecules (CAMs) such as cadherins and integrins.[2] By sequestering the free calcium ions in the culture medium, EGTA disrupts the conformation and function of these adhesion molecules, leading to the weakening of cell adhesion and subsequent detachment of the cells from the culture plate.[2] This mechanism avoids the proteolytic activity of enzymes, thereby preserving the integrity of cell surface proteins, which is particularly critical for applications like flow cytometry and immunological studies.

Data Presentation

The effectiveness of cell detachment methods can be assessed by detachment efficiency and subsequent cell viability. The following tables summarize quantitative data comparing EGTA-based detachment with other common methods.

Table 1: Comparison of Detachment Methods - Efficiency and Viability

| Detachment Agent | Cell Line | Detachment Efficiency (%) | Cell Viability (%) | Key Findings |

| PBS-EDTA | Mesenchymal Stem Cells (MSCs) | ~50 | High | Preserves cell surface receptor integrity but is less efficient for strongly adherent cells and may lead to cell aggregates.[2] |

| Enzyme-free dissociation buffer | Mesenchymal Stem Cells (MSCs) | Not specified | ~69 | Significantly lower viability compared to trypsin (~93%).[3] |

| Trypsin-EDTA (0.25%) | Mesenchymal Stem Cells (MSCs) | High | ~93 | High detachment efficiency but can degrade cell surface proteins.[3] |

| Trypsin | MDA-MB-231 | High | ~80 | Effective detachment with moderate viability.[4] |

| Accutase | MDA-MB-231 | High | ~86 | Higher viability compared to trypsin for this cell line.[4] |

| Mechanical Scraping | PC-3 | Low | ~61 | Ineffective for achieving high viability of detached cells.[4] |

| Mechanical Scraping | MSU-1.1 | Low | ~10 | Extremely low viability, indicating significant cell damage.[4] |

Table 2: Effect of Detachment Method on Cell Surface Marker Expression (CD55)

| Detachment Method | Cell Line | Median Fluorescence Intensity (MFI) of CD55 | Conclusion |

| Trypsin | MSU-1.1 | Significantly Reduced | Most severe impact on CD55 expression.[5] |

| Accutase | MSU-1.1 | Moderately Reduced | Less severe than trypsin but still impactful.[5] |

| Mechanical Scraping | MSU-1.1 | Highest | Preserves the surface marker but results in very low cell viability.[5] |

| Trypsin | PC-3 | Reduced | Significant reduction in CD55 expression.[5] |

| Accutase | PC-3 | Reduced | Similar impact to trypsin for this cell line.[5] |

Experimental Protocols

Preparation of EGTA Stock Solution (0.5 M)

Materials:

-

EGTA (free acid)

-

NaOH (10 M)

-

Deionized water

-

pH meter

-

Sterile filter (0.22 µm)

Procedure:

-

Weigh out the required amount of EGTA.

-

Add to a beaker with deionized water (less than the final desired volume).

-

Slowly add 10 M NaOH dropwise while stirring to dissolve the EGTA. The solution will become clear as the pH increases.

-

Adjust the pH to 8.0 with NaOH.

-

Bring the solution to the final volume with deionized water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store in aliquots at -20°C.

Protocol for Detaching Adherent Cells with EGTA

Materials:

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

EGTA stock solution (0.5 M)

-

Complete cell culture medium (containing serum)

-